molecular formula C18H21FN6O2S B3413046 2-fluoro-N-(2-{4-[(2-methoxyethyl)amino]-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide CAS No. 941948-41-0

2-fluoro-N-(2-{4-[(2-methoxyethyl)amino]-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide

Cat. No.: B3413046
CAS No.: 941948-41-0
M. Wt: 404.5 g/mol
InChI Key: HJDPJRLFHNHSKG-UHFFFAOYSA-N
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Description

Key structural elements include:

  • 2-Fluorobenzamide group: Enhances binding affinity through hydrophobic interactions and fluorine-induced electronic effects.
  • 2-Methoxyethylamino group at position 4: Improves aqueous solubility compared to alkyl or aryl substituents.

Properties

IUPAC Name

2-fluoro-N-[2-[4-(2-methoxyethylamino)-6-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN6O2S/c1-27-10-8-20-15-13-11-22-25(16(13)24-18(23-15)28-2)9-7-21-17(26)12-5-3-4-6-14(12)19/h3-6,11H,7-10H2,1-2H3,(H,21,26)(H,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJDPJRLFHNHSKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2-{4-[(2-methoxyethyl)amino]-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide typically involves multiple steps, including the formation of the pyrazolo[3,4-d]pyrimidine core, the introduction of the fluorine atom, and the attachment of the methoxyethyl and methylsulfanyl groups. Common synthetic methods may include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(2-{4-[(2-methoxyethyl)amino]-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while nucleophilic substitution of the fluorine atom could yield various substituted derivatives .

Mechanism of Action

The mechanism of action of 2-fluoro-N-(2-{4-[(2-methoxyethyl)amino]-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the pyrazolo[3,4-d]pyrimidine core play crucial roles in binding to these targets and modulating their activity . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53, )

  • Structural Differences :
    • Chromen-4-one moiety replaces the methylsulfanyl group.
    • Isopropylbenzamide vs. 2-fluorobenzamide in the target compound.

4-N-Benzyl-6-N-(2-methoxyethyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine ()

  • Structural Differences :
    • Benzyl and methyl groups replace the benzamide and methylsulfanyl substituents.
  • Functional Implications: The absence of the fluorobenzamide group may reduce target specificity, while the 2-methoxyethylamino group (shared with the target compound) likely enhances solubility.

Pyrazolo[4,3-d]pyrimidine and Related Heterocycles

2-{[1-Ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(2-furylmethyl)acetamide ()

  • Structural Differences :
    • Pyrazolo[4,3-d]pyrimidine core vs. pyrazolo[3,4-d]pyrimidine.
    • 4-Fluorobenzyl and furylmethyl acetamide substituents.

Benzamide-Containing Analogs

3-Fluoro-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide ()

  • Structural Differences :
    • Imidazo[1,2-a]pyrimidine core replaces pyrazolo[3,4-d]pyrimidine.
    • Retains fluorobenzamide group.
  • Functional Implications :
    • The imidazopyrimidine core may alter kinase selectivity compared to pyrazolopyrimidines.

Comparative Analysis Table

Compound Core Structure Key Substituents Solubility Predictors Potential Bioactivity
Target Compound Pyrazolo[3,4-d]pyrimidine 2-Fluorobenzamide, 6-methylsulfanyl, 4-(2-methoxyethylamino) High (methoxyethylamino) Kinase inhibition (inferred)
Example 53 Pyrazolo[3,4-d]pyrimidine Chromenone, isopropylbenzamide Moderate (isopropyl reduces solubility) Anti-cancer (chromenone-linked)
4-N-Benzyl-6-N-(2-methoxyethyl) analog Pyrazolo[3,4-d]pyrimidine Benzyl, 2-methoxyethylamino Moderate-High (methoxyethylamino) Kinase inhibition (probable)
Pyrazolo[4,3-d]pyrimidine analog Pyrazolo[4,3-d]pyrimidine 4-Fluorobenzyl, furylmethyl acetamide Moderate (furylmethyl enhances polarity) Enzyme inhibition (sulfanyl role)
Imidazopyrimidine analog Imidazo[1,2-a]pyrimidine 3-Fluorobenzamide Low-Moderate (hydrophobic core) Kinase or GPCR targeting

Key Research Insights

  • Role of Fluorine : Fluorine in the benzamide group (target compound and Example 53) is critical for enhancing binding via electrostatic interactions and metabolic stability .
  • Methylsulfanyl vs. Sulfanyl Groups : The methylsulfanyl group in the target compound may offer better stability than bulkier sulfanyl substituents (e.g., ) due to reduced steric hindrance .
  • Solubility Optimization: The 2-methoxyethylamino group in the target compound and analogs suggests deliberate design to balance lipophilicity and aqueous solubility .

Biological Activity

2-fluoro-N-(2-{4-[(2-methoxyethyl)amino]-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyrimidine core , a fluorine atom, and a methoxyethyl group, which contribute to its distinct biological properties. The molecular formula is C18H21FN6O2SC_{18}H_{21}FN_6O_2S, with a molecular weight of approximately 404.5 g/mol.

PropertyValue
Molecular FormulaC18H21FN6O2S
Molecular Weight404.5 g/mol
IUPAC NameThis compound
CAS Number941948-41-0

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors involved in various signaling pathways. The fluorine atom enhances the lipophilicity and binding affinity of the molecule, facilitating its interaction with target proteins.

Key Mechanisms:

  • Inhibition of PI3Kδ : Recent studies indicate that analogs of this compound can selectively inhibit phosphoinositide 3-kinase delta (PI3Kδ), which plays a critical role in various diseases, including cancer and chronic obstructive pulmonary disease (COPD). For instance, one study reported an IC50 value of 14 nM for a related compound against PI3Kδ, demonstrating high selectivity over other class I PI3Ks .
  • Kinase Inhibition : The compound's pyrazolo[3,4-d]pyrimidine structure is known to exhibit kinase inhibitory activity, making it a potential candidate for targeting tyrosine kinases involved in cancer progression .

Biological Activity Studies

Several studies have investigated the biological activity of compounds related to this compound.

Case Study: Inhibition of Cancer Cell Proliferation

A study explored the effects of this compound on various cancer cell lines. The results indicated that it significantly inhibited cell proliferation in a dose-dependent manner. The mechanism was attributed to the induction of apoptosis via the activation of caspase pathways.

Table: Summary of Biological Activity Findings

Study ReferenceTargeted ActivityIC50 ValueSelectivity
PI3Kδ Inhibition14 nMHigh
Kinase ActivityVariesModerate
Cancer Cell ProliferationVariesHigh

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-fluoro-N-(2-{4-[(2-methoxyethyl)amino]-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide
Reactant of Route 2
Reactant of Route 2
2-fluoro-N-(2-{4-[(2-methoxyethyl)amino]-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide

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